molecular formula C28H28N6O4 B11026408 (2E)-3-(1,3-benzodioxol-5-yl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide

(2E)-3-(1,3-benzodioxol-5-yl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide

Cat. No.: B11026408
M. Wt: 512.6 g/mol
InChI Key: QXKYWSFLEGOSMX-WEVVVXLNSA-N
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Description

The compound (2E)-3-(1,3-benzodioxol-5-yl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide is a complex organic molecule featuring multiple functional groups, including a benzodioxole ring, a pyrimidine ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Pyrimidine Ring Synthesis: This often involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.

    Indole Derivative Preparation: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reactions: The final assembly of the molecule may involve coupling reactions such as amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzodioxole rings.

    Reduction: Reduction reactions may target the double bonds or the nitro groups if present.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.

Biology

    Enzyme Inhibition: It may serve as an inhibitor for certain enzymes, providing a tool for studying biochemical pathways.

    Fluorescent Probes: The compound’s structure allows for potential use in fluorescent tagging and imaging in biological systems.

Medicine

    Drug Development: Its structural features make it a potential lead compound for the development of new pharmaceuticals, particularly in targeting specific receptors or enzymes.

    Anticancer Research: Preliminary studies might explore its efficacy in inhibiting cancer cell growth.

Industry

    Agriculture: The compound could be investigated for use as a pesticide or herbicide.

    Polymer Science: Its incorporation into polymers could enhance material properties such as strength and flexibility.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(1,3-benzodioxol-5-yl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]prop-2-enamide
  • (2E)-3-(1,3-benzodioxol-5-yl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-hydroxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide

Uniqueness

The presence of the methoxy group on the indole ring and the specific configuration of the double bonds in the compound of interest distinguishes it from similar compounds. These structural differences can significantly impact its chemical reactivity and biological activity, making it a unique candidate for various applications.

Properties

Molecular Formula

C28H28N6O4

Molecular Weight

512.6 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]prop-2-enamide

InChI

InChI=1S/C28H28N6O4/c1-17-12-18(2)32-28(31-17)34-27(29-11-10-20-15-30-23-7-6-21(36-3)14-22(20)23)33-26(35)9-5-19-4-8-24-25(13-19)38-16-37-24/h4-9,12-15,30H,10-11,16H2,1-3H3,(H2,29,31,32,33,34,35)/b9-5+

InChI Key

QXKYWSFLEGOSMX-WEVVVXLNSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)/C=C/C4=CC5=C(C=C4)OCO5)C

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)C=CC4=CC5=C(C=C4)OCO5)C

Origin of Product

United States

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